molecular formula C7H10O3 B14417144 4-Oxobut-2-en-1-yl propanoate CAS No. 85514-71-2

4-Oxobut-2-en-1-yl propanoate

Cat. No.: B14417144
CAS No.: 85514-71-2
M. Wt: 142.15 g/mol
InChI Key: PNQOQLVNOBVXON-UHFFFAOYSA-N
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Description

4-Oxobut-2-en-1-yl propanoate is an organic compound with the molecular formula C7H10O3 It is a derivative of butenoic acid and is characterized by the presence of a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxobut-2-en-1-yl propanoate can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is often used, while aliphatic substrates react best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The use of microwave-assisted techniques can enhance the efficiency and yield of the process, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Oxobut-2-en-1-yl propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Oxobut-2-en-1-yl propanoate involves its interaction with specific molecular targets and pathways. The compound can undergo cyclization reactions, forming stable intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxobut-2-en-1-yl acetate
  • 4-Oxobut-2-en-1-yl butanoate
  • 4-Oxobut-2-en-1-yl methanoate

Uniqueness

4-Oxobut-2-en-1-yl propanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties.

Properties

CAS No.

85514-71-2

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

4-oxobut-2-enyl propanoate

InChI

InChI=1S/C7H10O3/c1-2-7(9)10-6-4-3-5-8/h3-5H,2,6H2,1H3

InChI Key

PNQOQLVNOBVXON-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC=CC=O

Origin of Product

United States

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